
Naphthalene, 1-bromo-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-bromo-4-(methylthio)- is an organic compound with the molecular formula C11H9BrS It is a derivative of naphthalene, where a bromine atom is substituted at the 1-position and a methylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-bromo-4-(methylthio)- typically involves the bromination of naphthalene followed by the introduction of the methylthio group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction yields 1-bromonaphthalene, which can then be reacted with a methylthiolating agent like methylthiolate under suitable conditions to produce Naphthalene, 1-bromo-4-(methylthio)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boron reagent under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.
Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.
Scientific Research Applications
Naphthalene, 1-bromo-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-bromo-4-(methylthio)- depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a palladium-catalyzed process . In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone via the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-bromo-4-methyl-: Similar in structure but lacks the methylthio group.
Naphthalene, 1-bromo-: Contains only the bromine substitution without additional functional groups.
Properties
CAS No. |
63279-39-0 |
|---|---|
Molecular Formula |
C11H9BrS |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C11H9BrS/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
UNAQFSODBLBNTI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


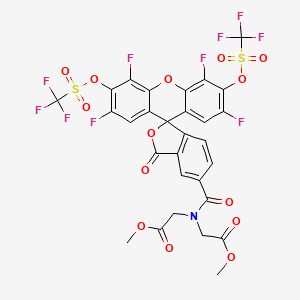
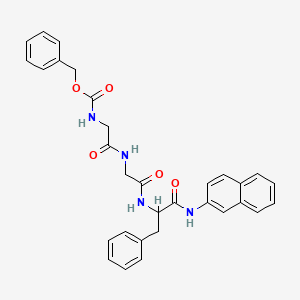
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
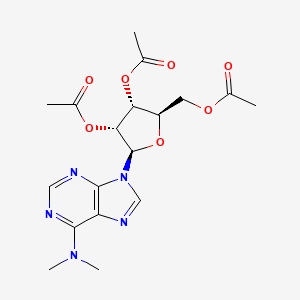

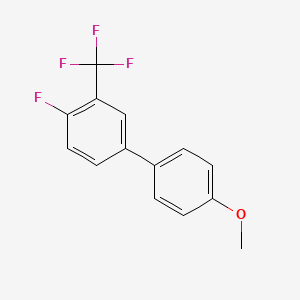
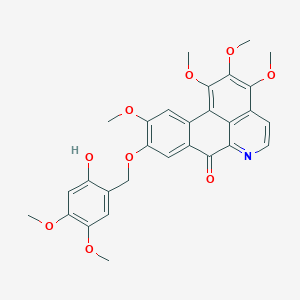

![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)


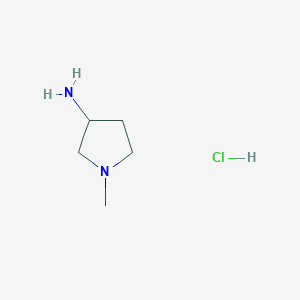
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
